molecular formula C24H27N3O4S B2829242 3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one CAS No. 1252100-06-3

3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one

Cat. No.: B2829242
CAS No.: 1252100-06-3
M. Wt: 453.56
InChI Key: RTPFMYAMPONAEP-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, an azetidinone ring, and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: This step involves the cyclization of a β-lactam precursor under basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Furan Ring: The furan ring is attached via an acylation reaction using furan-2-carbonyl chloride.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate compound with a thioamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or furan rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,4-Dimethoxyphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one
  • 3-[2-(3,4-Dichlorophenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of 3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(3,4-dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-15-5-6-17(12-16(15)2)21-22(26-14-32-13-20(26)28)24(30)27(21)18-7-9-25(10-8-18)23(29)19-4-3-11-31-19/h3-6,11-12,18,21-22H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPFMYAMPONAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(=O)N2C3CCN(CC3)C(=O)C4=CC=CO4)N5CSCC5=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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